
(3-Octylthiophen-2-yl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Octylthiophen-2-yl)Zinc bromide is an organozinc compound that features a thiophene ring substituted with an octyl group at the 3-position and a zinc bromide moiety at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Octylthiophen-2-yl)Zinc bromide can be synthesized through the reaction of 3-octylthiophene with a zinc reagent. One common method involves the use of zinc bromide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
(3-Octylthiophen-2-yl)Zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds . It can also participate in other types of substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products
The major products formed from reactions involving this compound are typically biaryl or diaryl compounds, depending on the nature of the halide reactant. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Aplicaciones Científicas De Investigación
(3-Octylthiophen-2-yl)Zinc bromide has several applications in scientific research:
Material Science: The compound is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.
Biology and Medicine: While specific biological applications are less common, derivatives of thiophene compounds have been explored for their potential biological activities.
Mecanismo De Acción
The mechanism by which (3-Octylthiophen-2-yl)Zinc bromide exerts its effects in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Octylthiophen-2-yl)Zinc chloride
- (3-Octylthiophen-2-yl)Zinc iodide
- (3-Octylthiophen-2-yl)Zinc fluoride
Uniqueness
(3-Octylthiophen-2-yl)Zinc bromide is unique due to its specific reactivity and stability compared to other organozinc compounds. The presence of the bromide ion can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C12H19BrSZn |
|---|---|
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
bromozinc(1+);3-octyl-2H-thiophen-2-ide |
InChI |
InChI=1S/C12H19S.BrH.Zn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;/h9-10H,2-8H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PJVVDRLQSAQKJY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC1=[C-]SC=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


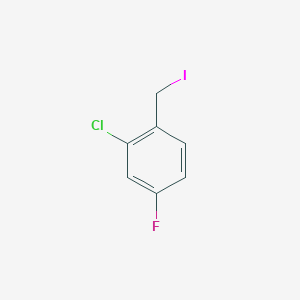
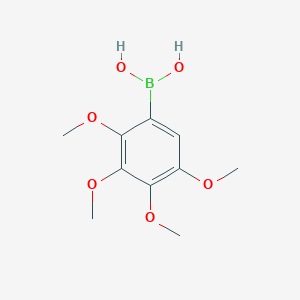
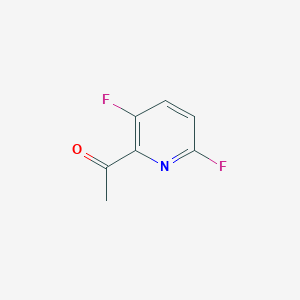
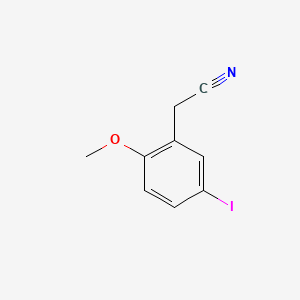
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
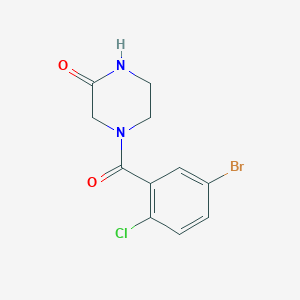
![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)

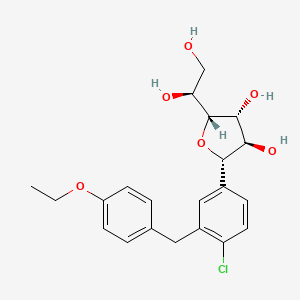

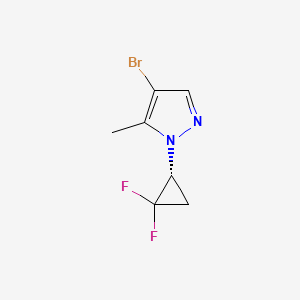
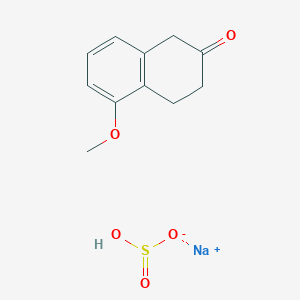
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)
